Cas no 1909252-89-6 (1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one)

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and fluoro substituents enhance its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds. The compound’s indole core provides a versatile scaffold for further functionalization, enabling applications in drug discovery and material science. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Researchers favor this compound for its precise structural features, which facilitate the development of targeted molecules with potential therapeutic or agrochemical properties.
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one structure
1909252-89-6 structure
Product name:1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
CAS No:1909252-89-6
MF:C10H7BrFNO
Molecular Weight:256.071085214615
MDL:MFCD32696162
CID:4784667

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
    • MDL: MFCD32696162
    • インチ: 1S/C10H7BrFNO/c1-5(14)7-4-13-10-3-8(11)9(12)2-6(7)10/h2-4,13H,1H3
    • InChIKey: FKCSBTHLTUSXAY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2C(C(C)=O)=CNC=2C=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 32.9

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B204390-25mg
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
1909252-89-6
25mg
$ 120.00 2022-06-07
Matrix Scientific
222872-5g
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min
1909252-89-6 95%
5g
$3780.00 2023-09-09
TRC
B204390-50mg
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
1909252-89-6
50mg
$ 195.00 2022-06-07
Matrix Scientific
222872-500mg
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min
1909252-89-6 95%
500mg
$840.00 2023-09-09
Matrix Scientific
222872-1g
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min
1909252-89-6 95%
1g
$1260.00 2023-09-09

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 関連文献

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-oneに関する追加情報

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one: A Comprehensive Overview

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, also known by its CAS number 1909252-89-6, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The molecule features a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, along with a ketone group attached at the 3-position. These substituents contribute to its unique pharmacological properties and make it a valuable tool in research and development.

The synthesis of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one involves advanced organic chemistry techniques, including multi-step synthesis and precise control over regioselectivity. Recent studies have highlighted innovative methods for synthesizing this compound, leveraging modern catalytic systems and green chemistry principles. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the indole skeleton with the desired substituents. These advancements not only enhance the yield and purity of the compound but also reduce environmental impact, aligning with current sustainability goals in chemical synthesis.

The biological activity of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one has been a focal point of numerous investigations. Experimental data indicate that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant activity has been attributed to its capacity to scavenge free radicals and modulate cellular redox states.

Recent research has also explored the potential of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one as a lead compound in anticancer drug development. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy agents. The bromine and fluorine substituents play a critical role in enhancing the compound's bioavailability and targeting specificity. Furthermore, computational modeling studies have provided insights into its molecular interactions with key oncogenic proteins, paving the way for rational drug design.

In terms of pharmacokinetics, 1-(6-Bromo-5-fluoro-1H-indol-3

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